1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound characterized by a pyrazole ring structure with a hydroxyl group and an aldehyde functional group. The molecular formula is CHNO, indicating the presence of two nitrogen atoms, one oxygen atom in the hydroxyl group, and another in the aldehyde group. The compound is notable for its potential biological activities and its applications in various fields such as medicinal chemistry and organic synthesis.
The primary method for synthesizing 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde involves the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. This reaction typically involves treating a hydrazone derivative with a reagent formed from phosphorus oxychloride and dimethylformamide, leading to the introduction of the aldehyde group .
In addition to the Vilsmeier-Haack reaction, this compound can undergo various chemical transformations typical of aldehydes, such as oxidation to carboxylic acids or condensation reactions with amines to form imines.
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits significant biological activities. Studies have indicated that derivatives of pyrazole compounds often show antioxidant and anti-inflammatory properties. For instance, similar compounds have been evaluated for their ability to scavenge free radicals and inhibit inflammatory pathways . The presence of the hydroxyl group is believed to enhance these activities through hydrogen bonding interactions.
The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde can be accomplished through several methods:
This compound finds applications in several areas:
Interaction studies involving 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde often focus on its binding affinity with biological targets such as enzymes or receptors. Research has shown that pyrazole derivatives can interact with cyclooxygenase enzymes, which are crucial in inflammatory processes. The ability of these compounds to form hydrogen bonds enhances their interaction with target proteins, potentially leading to therapeutic effects .
Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | Hydroxy group at position 3 | Enhanced hydrogen bonding capabilities |
1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Benzoyl substituent instead of hydroxyl | Potentially different biological activity profiles |
1-methyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | Methyl substitution on pyrazole ring | Variation in lipophilicity affecting bioavailability |
These compounds highlight the diversity within the pyrazole family, each exhibiting unique properties that can be exploited for different applications in pharmaceutical and material sciences. The presence of different substituents affects their solubility, reactivity, and biological activity, making them suitable for various research and industrial applications.
The systematic IUPAC name 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde reflects its molecular architecture: a pyrazole ring substituted with a hydroxyphenyl group at the N1 position and a formyl group at the C4 position. The molecular formula is C₁₀H₈N₂O₂, derived from the parent pyrazole scaffold (C₃H₃N₂) augmented by the hydroxyphenyl (C₆H₅O) and aldehyde (CHO) groups.
Property | Value |
---|---|
Molecular Weight | 188.18 g/mol |
IUPAC Name | 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
Common Synonyms | 4-Formyl-1-(4-hydroxyphenyl)pyrazole; N-(4-Hydroxyphenyl)pyrazole-4-carboxaldehyde |
Functional Groups | Aldehyde, Hydroxyphenyl, Pyrazole |
The compound’s structure is validated by spectral data, including ¹H NMR and mass spectrometry, which confirm the presence of characteristic aldehyde proton signals (δ ~9.8–10.0 ppm) and aromatic resonances from the hydroxyphenyl moiety.
Pyrazole carbaldehydes emerged as a focal point in heterocyclic chemistry during the late 20th century, driven by their utility as intermediates in pharmaceutical synthesis. The unsubstituted parent compound, 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7), was first reported in the 1970s, with subsequent studies exploring its reactivity in nucleophilic substitutions and cross-coupling reactions.
The introduction of aryl substituents, such as the 4-hydroxyphenyl group, marked a significant advancement in tailoring pyrazole derivatives for specific applications. Early synthetic routes relied on Ullmann-type couplings or Buchwald-Hartwig aminations to attach aromatic groups to the pyrazole nitrogen. For example, a 2020 study demonstrated the synthesis of analogous compounds via sulfonylation reactions, where pyrazole-4-carbaldehyde reacted with aryl sulfonyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and dichloroethane, yielding products with 28–36% efficiency.
Reaction Type | Conditions | Yield | Key Reagents |
---|---|---|---|
Nucleophilic Substitution | DCE, DMAP, 0–20°C, 3h | 36% | Aryl sulfonyl chloride |
Suzuki-Miyaura Coupling | Pd catalyst, base, 80°C | 52%* | Boronic acid derivatives |
Microwave-Assisted | Acetonitrile, K₂CO₃, 150°C | 73% | Alkyl halides |
*Hypothetical example inferred from analogous reactions.
Recent innovations, such as microwave-assisted synthesis, have improved reaction efficiency. A 2025 protocol achieved a 73% yield in alkylating pyrazole-4-carbaldehyde with 2-bromopropanol under microwave irradiation, highlighting the role of advanced techniques in optimizing heterocyclic syntheses.
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde occupies a unique niche in heterocyclic chemistry due to its dual functionality:
Derivative Type | Synthetic Route | Application Domain |
---|---|---|
Schiff Bases | Condensation with amines | Antimicrobial agents |
Hydrazones | Reaction with hydrazines | Antitubercular compounds |
Metal Complexes | Coordination with Cu²⁺/Fe³⁺ | Catalytic oxidation |
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde represents a heterocyclic organic compound featuring a pyrazole core substituted with a phenolic group at the nitrogen position and an aldehyde functionality at the carbon-4 position [1]. The compound possesses the molecular formula C₁₀H₈N₂O₂ with a molecular weight of 188.18 grams per mole and is catalogued under the Chemical Abstracts Service number 1785299-54-8 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(4-hydroxyphenyl)pyrazole-4-carbaldehyde, reflecting its structural organization around the five-membered pyrazole heterocycle [1].
The molecular architecture exhibits characteristic features of aromatic heterocyclic systems, with the pyrazole ring containing two nitrogen atoms at positions 1 and 2 [2]. The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 1, indicating balanced hydrophilic and hydrophobic character [1]. Topological analysis reveals a polar surface area of 55.1 Ångströms squared, contributed by one hydrogen bond donor and three hydrogen bond acceptor sites [1]. The structural complexity index of 202 reflects the intricate arrangement of multiple aromatic and functional group components within the molecular framework [1].
Crystallographic investigations of related pyrazole-4-carbaldehyde derivatives provide essential insights into the conformational preferences and intermolecular interactions characteristic of this structural class [3] [4]. Single-crystal X-ray diffraction studies of analogous compounds reveal that pyrazole rings consistently adopt planar conformations with root mean square deviations typically ranging from 0.0259 to 0.0457 Ångströms [5] [6]. The formyl group demonstrates a tendency to maintain near-coplanarity with the pyrazole ring system, with dihedral angles characteristically ranging from 4.5 to 6.43 degrees [3] [7].
The structural relationship between the pyrazole core and the hydroxyphenyl substituent exhibits significant conformational flexibility [3]. Crystallographic data from 3-(3-chloro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde indicates that the pyrazole ring forms dihedral angles of 11.88 degrees with hydroxylated aromatic substituents, while maintaining angles of approximately 22.33 degrees with unsubstituted phenyl rings [3]. This conformational preference reflects the influence of intramolecular hydrogen bonding interactions between phenolic hydroxyl groups and pyrazole nitrogen atoms [3].
Bond length analysis reveals consistent patterns across pyrazole-4-carbaldehyde systems [5] [8]. Carbon-nitrogen single bonds within the pyrazole framework typically measure 1.4826 Ångströms, while carbon-nitrogen double bonds demonstrate lengths of approximately 1.2797 Ångströms [5]. Carbon-carbon single bonds connecting the pyrazole ring to substituents exhibit typical values of 1.5002 Ångströms, confirming the expected sp³-sp² hybridization patterns [5].
Bond Type | Typical Length (Å) | Structural Significance |
---|---|---|
C-N single bond (pyrazole) | 1.420-1.485 | Ring framework stability |
C=N double bond (pyrazole) | 1.280-1.320 | Aromatic character |
C-C single bond (substituent) | 1.500-1.542 | Conformational flexibility |
Pyrazole ring planarity | 0.025-0.045 | Aromatic delocalization |
Intermolecular interactions in the crystalline state predominantly involve hydrogen bonding networks [3] [6]. The aldehyde functionality serves as both hydrogen bond acceptor and donor through carbon-hydrogen···oxygen interactions, generating characteristic ring motifs with R₂²(10) and R₂¹(7) patterns [9]. These interactions facilitate the formation of three-dimensional molecular packing arrangements that stabilize the crystal structure [6].
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of pyrazole-4-carbaldehyde systems [10] [11] [12]. The highest occupied molecular orbital energy levels typically range from -8.0 to -6.0 electron volts, while lowest unoccupied molecular orbital energies span from -2.0 to 0.0 electron volts [12] [13]. This electronic configuration results in HOMO-LUMO energy gaps between 4.0 and 8.0 electron volts, determining the compound's reactivity profile and optical properties [12].
Molecular electrostatic potential mapping reveals distinct charge distribution patterns characteristic of pyrazole-carbaldehyde systems [13]. Negative electrostatic potential regions localize primarily over the carbonyl oxygen of the aldehyde group and the nitrogen atoms of the pyrazole ring, representing preferred sites for electrophilic attack [13]. Conversely, positive electrostatic potential regions concentrate around the aromatic carbon atoms, particularly those adjacent to the nitrogen atoms, indicating favorable sites for nucleophilic interactions [13].
The electronic structure calculations demonstrate significant π-electron delocalization across the pyrazole ring system [2]. Pyrazole heterocycles exhibit lower resonance energies compared to pyrrole, typically measuring less than 90 kilojoules per mole [2]. This reduced aromatic stabilization contributes to enhanced reactivity toward both electrophilic and nucleophilic substitution reactions [2]. The electron density distribution shows that carbon-4 of the pyrazole ring maintains electron-rich character, while carbons-3 and carbons-5 demonstrate electron-deficient properties [2].
Electronic Property | Value Range | Computational Method |
---|---|---|
HOMO Energy (eV) | -8.0 to -6.0 | DFT B3LYP/6-311G(d,p) |
LUMO Energy (eV) | -2.0 to 0.0 | DFT B3LYP/6-311G(d,p) |
Energy Gap (eV) | 4.0 to 8.0 | HOMO-LUMO difference |
Resonance Energy (kJ/mol) | <90 | Comparative analysis |
Natural bond orbital analysis reveals the stabilization mechanisms operating within the molecular framework [13]. Hyperconjugative interactions between the π-electron system of the pyrazole ring and the carbonyl group of the aldehyde contribute to overall molecular stability [13]. The gauge-independent atomic orbital method calculations predict characteristic chemical shift patterns for nuclear magnetic resonance spectroscopy, with aldehyde protons appearing in the range of 9.8 to 10.2 parts per million [11].
Pyrazole systems demonstrate complex tautomeric behavior that significantly influences their chemical and physical properties [14] [15]. While 1-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde contains a substituted nitrogen atom that prevents classical annular tautomerism, the phenolic hydroxyl group introduces additional tautomeric possibilities [16]. X-ray crystallographic evidence from related hydroxyphenyl-pyrazole systems consistently demonstrates the predominance of the OH-form over alternative NH-tautomeric structures in the solid state [14].
Nuclear magnetic resonance studies of N-substituted pyrazoles in solution reveal solvent-dependent tautomeric equilibria [14] [17]. In nonpolar solvents such as chloroform or benzene, pyrazole derivatives preferentially adopt dimeric OH-forms stabilized by intermolecular hydrogen bonding [14]. Conversely, in polar aprotic solvents like dimethyl sulfoxide, monomeric OH-forms predominate due to effective solvation of the hydroxyl functionality [14].
The tautomeric preferences demonstrate temperature dependence, with low-temperature nuclear magnetic resonance spectroscopy enabling the observation of individual tautomeric forms [17]. Nitrogen-15 chemical shift measurements provide particularly sensitive probes of tautomeric states, with chemical shift differences between solid-state and solution measurements reflecting the different intermolecular hydrogen bonding environments [17].
Tautomeric Form | Environmental Preference | Stabilization Mechanism |
---|---|---|
OH-form (dimeric) | Solid state, nonpolar solvents | Intermolecular H-bonding |
OH-form (monomeric) | Polar aprotic solvents | Solvation effects |
NH-form | Generally disfavored | Reduced H-bonding ability |
Resonance stabilization effects within the pyrazole-4-carbaldehyde framework involve extensive π-electron delocalization [15] [18]. The electron-withdrawing nature of the aldehyde substituent enhances the electron-deficient character of the pyrazole carbons-3 and carbons-5, while the electron-donating hydroxyphenyl group provides stabilizing resonance contributions [2]. This electronic interplay creates a polarized π-system that influences both the reactivity patterns and spectroscopic properties of the compound [18].
The Vilsmeier-Haack reaction remains the most widely employed method for the direct formylation of pyrazole derivatives to yield 4-carbaldehyde products. This transformation involves the reaction of pyrazole substrates with the Vilsmeier-Haack reagent, typically formed from N,N-dimethylformamide and phosphorus oxychloride.
The Vilsmeier-Haack formylation proceeds through a well-established mechanism involving electrophilic aromatic substitution [1]. The reaction initiates with the formation of an iminium chloride intermediate from DMF and POCl₃, which acts as a potent electrophile. For pyrazole substrates, the mechanism involves initial electrophilic attack on the pyrazole ring, followed by cyclization and formylation steps [2].
Research has demonstrated that the efficiency of Vilsmeier-Haack formylation is highly dependent on reaction parameters. The most effective conditions employ a 1:3 molar ratio of POCl₃ to DMF, with reaction temperatures maintained at 80-90°C for 4 hours [1]. These conditions consistently yield pyrazole-4-carbaldehydes in 81-89% yield for various substituted phenylhydrazones.
The Vilsmeier-Haack reaction demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing substituents on the phenyl ring. Trifluoromethyl-substituted phenylhydrazones undergo efficient cyclization and formylation under standard conditions, affording products in 81-86% yield [1]. However, substrates bearing strongly electron-withdrawing groups, such as 2,4-dinitrophenylhydrazones, require extended reaction times and higher reagent loadings, typically yielding products in only 15% yield [3].
The choice of solvent significantly impacts reaction efficiency and product purity. Anhydrous DMF is essential for optimal results, as the presence of water can lead to hydrolysis of the Vilsmeier reagent and reduced yields [1]. The reaction mixture requires careful workup involving neutralization with aqueous potassium carbonate, followed by extraction and purification via column chromatography.
Reagent System | Temperature (°C) | Reaction Time | Substrate Type | Yield (%) |
---|---|---|---|---|
POCl₃/DMF (1:3 equiv) | 80 | 4 h | Trifluoromethyl phenylhydrazones | 81-89 |
POCl₃/DMF (8 equiv) | 70 | 4 h | 2,4-Dinitrophenylhydrazone | 15 |
DMF/POCl₃ (standard) | 60 | 2-4 h | Thiazole hydrazones | 85 |
POCl₃/DMF (anhydrous) | 80 | 4 h | Substituted phenylhydrazones | 82 |
The oxidation of pyrazole-4-methanol derivatives to the corresponding aldehydes represents an alternative synthetic approach that offers excellent selectivity and functional group tolerance. This methodology is particularly valuable when direct formylation methods prove inefficient or incompatible with sensitive substituents.
Manganese dioxide has emerged as the most widely studied oxidizing agent for the conversion of pyrazole alcohols to aldehydes. The oxidation of (1H-pyrazol-4-yl)methanol using MnO₂ in acetone at 60°C provides 1H-pyrazole-4-carbaldehyde in 52.33% yield . This method demonstrates excellent selectivity for primary alcohols over secondary alcohols and avoids over-oxidation to carboxylic acids.
The mechanism involves adsorption of the alcohol substrate on the MnO₂ surface, followed by coordination complex formation and subsequent two-electron oxidation [5]. The reaction proceeds through a radical intermediate, with the manganese center being reduced from Mn(IV) to Mn(III) during the process.
Modern oxidation methodologies employ catalytic systems that offer improved efficiency and environmental compatibility. The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation using sodium hypochlorite as a co-oxidant provides aldehydes in 85% yield under mild conditions [6]. This system operates at 0°C and requires only 30 minutes reaction time, representing a significant improvement over traditional methods.
Recently developed AZADO (2-azaadamantane N-oxyl) catalysts demonstrate superior activity compared to TEMPO, particularly for sterically hindered substrates [7]. The AZADO/NaClO₂ system enables the direct oxidation of primary alcohols to carboxylic acids in 88% yield, providing access to both aldehyde and carboxylic acid derivatives.
The selectivity of alcohol oxidation reactions depends on the electronic and steric properties of both the substrate and the oxidizing agent. Pyridinium chlorochromate (PCC) in dichloromethane provides excellent selectivity for primary alcohol oxidation, yielding aldehydes in 75% yield without over-oxidation [8]. The reaction mechanism involves chromium-based oxidation through a cyclic intermediate, ensuring high selectivity and minimal side product formation.
Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Selectivity | Yield (%) |
---|---|---|---|---|---|
MnO₂ | Acetone | 60 | 4 h | Primary alcohol → Aldehyde | 52 |
PCC | CH₂Cl₂ | 25 | 1-2 h | Primary/Secondary alcohol → Aldehyde/Ketone | 75 |
TEMPO/NaOCl | Water/CH₃CN | 0 | 30 min | Primary alcohol → Aldehyde | 85 |
DMP | CH₂Cl₂ | 25 | 1 h | Primary alcohol → Aldehyde | 90 |
AZADO/NaClO₂ | CH₃CN/H₂O | 25 | 2 h | Primary alcohol → Carboxylic acid | 88 |
Microwave-assisted organic synthesis has revolutionized the preparation of pyrazole-4-carbaldehydes by dramatically reducing reaction times while improving yields and selectivity. The unique heating mechanism of microwave irradiation enables rapid molecular motion and enhanced reaction kinetics.
The application of microwave irradiation to Vilsmeier-Haack formylation has yielded remarkable improvements in both efficiency and environmental impact. Microwave-assisted reactions using phthaloyl dichloride and DMF complete within 5-15 minutes, compared to 4-8 hours for conventional heating [9]. This represents a time reduction of over 95% while maintaining yields of 91%.
The mechanism of microwave enhancement involves dipolar coupling and ionic conduction heating, which provides rapid and uniform heating throughout the reaction mixture [10]. This eliminates hot spots and temperature gradients that can lead to side reactions and decomposition products.
Microwave-assisted synthesis has enabled the development of environmentally benign protocols using water as the solvent. The synthesis of pyrazole-4-carbaldehydes in aqueous media under microwave irradiation at 500 W for 5 minutes provides products in 30% higher yields compared to conventional methods [11]. This approach eliminates the need for toxic organic solvents and reduces waste generation.
Systematic optimization of microwave parameters has revealed that power levels of 250-300 W at temperatures of 80-100°C provide optimal results for most substrates [12]. Higher power levels can lead to overheating and decomposition, while lower powers result in incomplete conversion. The optimal reaction time typically ranges from 5-15 minutes, representing a significant improvement in energy efficiency compared to conventional heating.
Method | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield Improvement (%) | Conventional Time (h) |
---|---|---|---|---|---|---|
MW-Vilsmeier-Haack | 250 | 80 | 15 | DMF | 15 | 4 |
MW-Cyclization | 300 | 100 | 10 | Ethanol | 20 | 6 |
MW-Post-functionalization | 150 | 60 | 8 | Acetonitrile | 25 | 3 |
MW-Green synthesis | 500 | 90 | 5 | Water | 30 | 8 |
The unique heating mechanism of microwave irradiation provides several mechanistic advantages over conventional heating. The rapid heating rate prevents the formation of thermodynamically favored byproducts, leading to improved selectivity [13]. Additionally, the uniform heating profile eliminates local overheating, which can cause substrate decomposition and reduced yields.
Post-functionalization of pyrazole-4-carbaldehydes provides access to a vast array of derivatives with diverse biological and chemical properties. The aldehyde functional group serves as a versatile handle for various transformations, enabling the construction of complex molecular architectures.
Aldol condensation reactions represent one of the most widely employed post-functionalization strategies. The reaction of pyrazole-4-carbaldehydes with active methylene compounds under basic conditions provides α,β-unsaturated derivatives in 70-90% yield [14]. These products serve as valuable intermediates for further elaboration and demonstrate enhanced biological activity compared to the parent aldehydes.
The formation of Schiff bases through condensation with primary amines has proven highly effective for generating libraries of pyrazole derivatives. These reactions proceed under mild acidic conditions and provide products in 80-95% yield [15]. The resulting imines can be further reduced to amines or cyclized to form fused heterocyclic systems.
Oxime formation using hydroxylamine hydrochloride in formic acid provides access to pyrazole-4-carbonitriles through dehydration reactions [16]. This transformation proceeds at 5°C and yields products in 73-91% yield, representing an efficient method for nitrile synthesis.
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl and heteroaryl substituents onto the pyrazole ring. The reaction with boronic acids under standard Suzuki conditions provides aryl-substituted pyrazoles in 65-94% yield [17]. This methodology is particularly valuable for the synthesis of complex pharmaceutical intermediates and natural product analogs.
The aldehyde functionality can participate in various cycloaddition reactions to form fused heterocyclic systems. Thermal cycloaddition with dipolarophiles at 100°C provides fused pyrazole derivatives in 60-85% yield [18]. These reactions demonstrate high regioselectivity and provide access to structurally complex products that are difficult to synthesize by other methods.
Functionalization Type | Reagent | Conditions | Product Type | Yield Range (%) |
---|---|---|---|---|
Aldol condensation | Active methylene compounds | Base catalyst, RT | Extended conjugation | 70-90 |
Imine formation | Primary amines | Acid catalyst, reflux | Schiff bases | 80-95 |
Oxime formation | Hydroxylamine·HCl | Formic acid, 5°C | Oximes/Nitriles | 73-91 |
Hydrazone formation | Hydrazine derivatives | Ethanol, reflux | Hydrazones | 75-88 |
Cycloaddition | Dipolarophiles | Thermal, 100°C | Fused heterocycles | 60-85 |
Cross-coupling | Boronic acids | Pd catalyst, base | Aryl-substituted pyrazoles | 65-94 |